(三丁基锡基)乙腈

描述

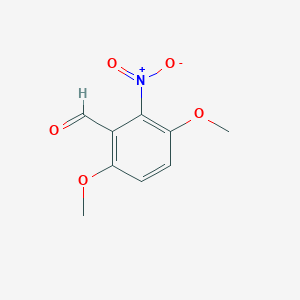

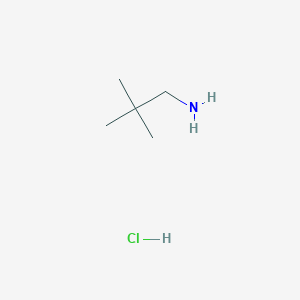

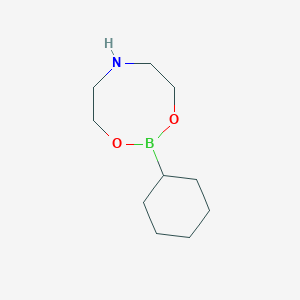

(Tributylstannyl)acetonitrile, also known as Tributyl (cyanomethyl)tin or 2-tributylstannylacetonitrile, is a compound with the molecular formula C14H29NSn . It has a molecular weight of 330.10 g/mol .

Synthesis Analysis

While specific synthesis methods for (Tributylstannyl)acetonitrile were not found, acetonitrile is commonly used as an important intermediate in organic synthesis . It has been used in the development of new methods for the synthesis of a variety of important compounds .Molecular Structure Analysis

The IUPAC name for (Tributylstannyl)acetonitrile is 2-tributylstannylacetonitrile . The InChI string is InChI=1S/3C4H9.C2H2N.Sn/c31-3-4-2;1-2-3;/h31,3-4H2,2H3;1H2; and the Canonical SMILES is CCCC [Sn] (CCCC) (CCCC)CC#N .Chemical Reactions Analysis

Acetonitrile, a component of (Tributylstannyl)acetonitrile, is a common two-carbon building block in organic molecules to construct many useful chemicals . It can be used as an important synthon in many types of organic reactions .Physical And Chemical Properties Analysis

(Tributylstannyl)acetonitrile has a molecular weight of 330.10 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 1, and a rotatable bond count of 10 . Its exact mass and monoisotopic mass are 331.132202 g/mol .科学研究应用

电化学应用

(三丁基锡基)乙腈因其在扩展电化学窗口方面的潜力而受到研究,尤其是在乙腈溶液中使用时。Buzzeo、Hardacre 和 Compton(2006 年)发现,掺杂有离子液体的乙腈溶液,包括含有(三丁基锡基)乙腈的离子液体,由于这些化合物的阴离子成分的稳定性,显示出更宽的阳极窗口 (Buzzeo、Hardacre 和 Compton,2006 年).

合成和化学反应

(三丁基锡基)乙腈用于各种合成和化学反应过程。Leteux、Veyrières 和 Robert(1993 年)证明了它在碘环化反应中的作用,这对于以高产率生产特定化合物至关重要。这项研究突出了(三丁基锡基)乙腈在促进此类环化反应中的效用 (Leteux、Veyrières 和 Robert,1993 年).

Hanamoto、Hakoshima 和 Egashira(2004 年)探索了使用(三丁基锡基)乙腈衍生物制备各种三氟甲基化杂环化合物的用途。他们的研究提供了对这些化合物作为将官能团引入较大分子的构建模块的效用的见解 (Hanamoto、Hakoshima 和 Egashira,2004 年).

环境和分析化学

Provatas、Epling、Stuart 和 Yeudakimau(2014 年)讨论了乙腈的作用,乙腈是一种经常与(三丁基锡基)乙腈一起使用的溶剂,在环境和分析化学应用中。他们的研究提出了在水溶液中降解乙腈废物的方法,这与处理和加工(三丁基锡基)乙腈残留物有关 (Provatas、Epling、Stuart 和 Yeudakimau,2014 年).

制药和生物医学应用

在制药和生物医学的背景下,Brettschneider、Jankowski、Günthner、Salem、Nierhaus、Schulz、Zidek 和 Jankowski(2010 年)等研究是相关的。他们研究了色谱法中乙腈作为溶剂的替代品,色谱法是药物研究中的一项关键技术。这项研究可以间接告知在类似情况下处理和应用(三丁基锡基)乙腈 (Brettschneider 等人,2010 年).

安全和危害

When handling (Tributylstannyl)acetonitrile, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

While specific future directions for (Tributylstannyl)acetonitrile were not found, acetonitrile has been widely applied as a common solvent in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds , suggesting potential future directions in the field of organic synthesis.

作用机制

Target of Action

(Tributylstannyl)acetonitrile, also known as 2-tributylstannylacetonitrile, is a complex compound with a variety of potential targets. The molecular targets include proteases, enzymes, membrane receptors, transporters, and ion channels .

Mode of Action

The compound interacts with its targets, leading to significant changes in their function. For instance, it has been found to be cytotoxic against certain cell lines, such as HepG2, indicating that it may interact with cellular components to induce cell death .

Biochemical Pathways

It’s known that the compound can participate in stille cross-coupling reactions, which involve the coupling of two organic groups .

Pharmacokinetics

It’s known that similar compounds, such as tributyltin, have strong plasma protein binding, low to high gi absorption, and potential efflux by p-glycoprotein . These properties can significantly impact the bioavailability of the compound.

Result of Action

The result of (Tributylstannyl)acetonitrile’s action can vary depending on the target and the environment. For instance, it has been found to be significantly cytotoxic against the HepG2 cell line and leishmania, as compared with normal isolated lymphocytes .

Action Environment

The action, efficacy, and stability of (Tributylstannyl)acetonitrile can be influenced by various environmental factors. For instance, certain conditions such as temperature, pH, and salinity can affect the degradation of acetonitrile .

属性

IUPAC Name |

2-tributylstannylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C2H2N.Sn/c3*1-3-4-2;1-2-3;/h3*1,3-4H2,2H3;1H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGKTOUVXDBCMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70499604 | |

| Record name | (Tributylstannyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Tributylstannyl)acetonitrile | |

CAS RN |

17729-59-8 | |

| Record name | (Tributylstannyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B174949.png)

![1,4-Bis[(2,5-dimethylphenyl)methyl]benzene](/img/structure/B174966.png)

![4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B174971.png)

![1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B174976.png)